(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine
Description
“(Cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine” is a heterocyclic amine featuring a 1,2,4-triazole core substituted with an ethyl group at the 1-position and a methylamine side chain modified with a cyclopropylmethyl group. The cyclopropylmethyl moiety enhances lipophilicity and may influence metabolic stability compared to simpler alkyl substituents .
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)6-10-5-8-3-4-8/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKXFCVUHDLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves the following steps:
Formation of the 1-ethyl-1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropylmethyl group: This step involves the alkylation of the triazole ring with a cyclopropylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the amine: The final step involves the reduction of the intermediate to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the triazole ring or the cyclopropylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a model compound for investigating the interactions between triazole-containing molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional attributes of “(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine” are compared below with analogous compounds from the literature.
Structural Comparison
Physicochemical Properties
Key Observations :
- The cyclopropylmethyl group in the target compound balances lipophilicity (logP ~1.8) between the highly hydrophobic benzyl derivative (logP 2.5) and the polar ethylamine analog (logP 0.9) .
- Triazole isomerism (1,2,3 vs. 1,2,4) significantly impacts solubility; 1,2,3-triazoles (e.g., ) exhibit higher polarity due to altered hydrogen-bonding capacity.
Biological Activity
The compound (cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclopropylmethyl group and a triazole moiety, which are known to influence its biological interactions and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 218.3 g/mol. The structure includes a cyclopropylmethyl group attached to a triazole ring, which is often associated with various biological activities including antifungal and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring can inhibit enzymes or receptors, leading to alterations in biological pathways. This interaction is crucial for its potential therapeutic effects, particularly in the inhibition of fungal growth and inflammation.
Biological Activity Overview
Research indicates that compounds with triazole structures exhibit significant biological activities:
- Antifungal Activity : The triazole moiety is known for its antifungal properties, making it a candidate for treating fungal infections.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
Table 1: In Vitro Biological Activity of Related Compounds
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | COX-1 Inhibition | 19.45 ± 0.07 | |
| Compound B | COX-2 Inhibition | 23.8 ± 0.20 | |
| This compound | Antifungal | TBD | TBD |
Case Studies
In a study focusing on the synthesis and pharmacological evaluation of triazole derivatives, it was found that compounds similar to This compound showed promising results in inhibiting COX enzymes associated with inflammation. For instance, compounds demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like indomethacin, indicating their potential as effective anti-inflammatory agents.
Table 2: Comparative Analysis of Anti-inflammatory Properties
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Indomethacin | 0.21 | 2.60 | 12.38 |
| Compound C | 95.0 - >100 | 0.36 | TBD |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
